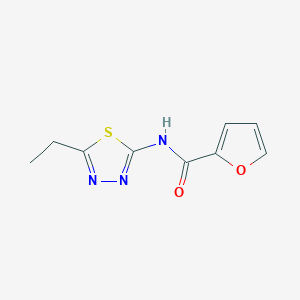

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains both a thiadiazole and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Wirkmechanismus

Target of Action

Similar 1,3,4-thiadiazole derivatives have been found to exhibit significant antibacterial and antioxidant activities . This suggests that the compound may interact with bacterial proteins or enzymes, as well as reactive oxygen species in the body.

Mode of Action

It is known that 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This stability and reactivity could play a role in its interaction with its targets.

Biochemical Pathways

Similar compounds have been found to inhibit the interleukin-6 (il-6)/jak/stat3 pathway , which plays a crucial role in immune response and inflammation.

Pharmacokinetics

The compound’s molecular weight of 233294 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Similar compounds have demonstrated significant antibacterial and antioxidant activities . This suggests that the compound may have a protective effect against bacterial infections and oxidative stress.

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide. For instance, the 1,3,4-thiadiazole ring is stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . Therefore, the compound’s activity may be affected by the pH of its environment.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and

Biologische Aktivität

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action.

Synthesis and Structural Characterization

The compound is synthesized through a series of reactions involving thiadiazole derivatives and furan carboxamides. The synthesis methods include conventional heating and microwave-assisted techniques, with the latter showing enhanced yields and reaction rates. Structural characterization is typically performed using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the formation of the desired compound .

In Vitro Studies

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. Notably, studies have demonstrated that this compound exhibits potent activity against human breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. The MTT assay revealed that several derivatives showed IC50 values in the low micromolar range, indicating significant cytotoxicity .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6 | MCF-7 | 5.5 | Cell cycle arrest |

| 7 | HCT-116 | 4.2 | Apoptosis induction |

| 11a | PC-3 | 6.0 | VEGFR-2 inhibition |

The biological activity of this compound is primarily attributed to its interaction with the vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Molecular docking studies have indicated that this compound binds effectively to VEGFR-2, leading to inhibition of its activity and subsequent reduction in tumor growth .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for their antimicrobial and antifungal activities. The presence of the thiadiazole ring enhances the bioactivity against various bacterial strains and fungi. For instance, compounds have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| D-16 | Staphylococcus aureus | 12 µg/mL |

| D-20 | Escherichia coli | 15 µg/mL |

| D-14 | Candida albicans | 10 µg/mL |

Case Studies

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study reported the synthesis of several thiadiazole derivatives including this compound. The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 cells. Further investigation revealed that it induced cell cycle arrest at the G2/M phase and promoted apoptosis through caspase activation .

Case Study 2: Antimicrobial Properties

Another research highlighted the antimicrobial potential of thiadiazole derivatives against various pathogens. The study found that certain compounds demonstrated MIC values lower than common antibiotics, suggesting their potential as alternative therapeutic agents .

Eigenschaften

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-2-7-11-12-9(15-7)10-8(13)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQHKLRASOLBSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.